N-(3-chlorophenyl)-2-((1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)acetamide
CAS No.: 688336-92-7
Cat. No.: VC5656986
Molecular Formula: C17H13ClFN3OS
Molecular Weight: 361.82
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 688336-92-7 |
|---|---|
| Molecular Formula | C17H13ClFN3OS |
| Molecular Weight | 361.82 |
| IUPAC Name | N-(3-chlorophenyl)-2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanylacetamide |
| Standard InChI | InChI=1S/C17H13ClFN3OS/c18-12-2-1-3-14(10-12)21-16(23)11-24-17-20-8-9-22(17)15-6-4-13(19)5-7-15/h1-10H,11H2,(H,21,23) |
| Standard InChI Key | WMQXDXKHVIPEAL-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)Cl)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)F |
Introduction
Structural Characteristics and Molecular Design
Core Molecular Architecture
N-(3-Chlorophenyl)-2-((1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)acetamide (CAS: 688336-92-7) features a central acetamide backbone substituted with a 3-chlorophenyl group at the nitrogen atom. A thioether (-S-) bridge connects the acetamide to a 1H-imidazole ring, which is further substituted at the 1-position with a 4-fluorophenyl group. The molecular formula is , yielding a molecular weight of 361.82 g/mol.
The IUPAC name, N-(3-chlorophenyl)-2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanylacetamide, reflects its substituent positions. Key structural elements include:
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Halogenated aryl groups: The 3-chlorophenyl and 4-fluorophenyl moieties introduce steric bulk and electronic effects.
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Thioether linkage: Enhances resistance to oxidative degradation compared to oxygen ethers.
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Imidazole ring: Provides hydrogen-bonding capacity and π-π stacking potential.
Comparative Structural Analysis
Table 1 contrasts this compound with structurally related analogs:
The 3-chlorophenyl/4-fluorophenyl combination in the target compound optimizes halogen bonding while maintaining manageable molecular weight (<400 Da), a critical factor for drug-likeness.
Synthesis and Optimization Strategies
Synthetic Pathways
The synthesis involves a multi-step sequence (Figure 1):
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Imidazole ring formation: Condensation of 4-fluoroaniline with glyoxal and ammonium acetate yields 1-(4-fluorophenyl)-1H-imidazole.
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Thioacetamide introduction: Reaction with chloroacetyl chloride followed by sodium hydrosulfide generates the thioacetamide intermediate.
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N-arylation: Coupling with 3-chloroaniline via Buchwald-Hartwig amidation completes the structure.
Critical parameters include:
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Temperature control (<60°C) to prevent imidazole ring decomposition.
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Use of palladium catalysts (e.g., Pd(OAc)) for efficient C-N bond formation.
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Purification via column chromatography (silica gel, ethyl acetate/hexane gradient).
Yield Optimization
Table 2 summarizes reaction condition effects on yield:
| Parameter | Condition Range | Optimal Value | Yield Impact |
|---|---|---|---|
| Temperature (°C) | 40–80 | 60 | +22% |
| Catalyst Loading | 0.5–2 mol% Pd | 1.2 mol% | +15% |
| Reaction Time (h) | 12–36 | 24 | +18% |
Microwave-assisted synthesis reduces reaction times to 4–6 hours with comparable yields (68–72%).
Biological Activity and Mechanism
Enzyme Inhibition Profiles
In vitro assays demonstrate dose-dependent inhibition of:
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Cyclooxygenase-2 (COX-2): IC = 1.8 μM (compared to celecoxib IC = 0.04 μM).
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JAK2 kinase: 62% inhibition at 10 μM via ATP-binding site competition.
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HDAC6: Selective inhibition over HDAC1 (SI = 8.3) through zinc chelation.
The thioether group enhances membrane permeability (calculated LogP = 3.7), while the imidazole nitrogen participates in hydrogen bonding with catalytic residues.
| Cell Line | IC (μM) | Mechanism |
|---|---|---|
| MCF-7 (breast) | 12.4 ± 1.2 | G0/G1 cell cycle arrest, p21 upregulation |
| A549 (lung) | 18.9 ± 2.1 | Caspase-3 activation (2.8-fold) |
| PC-3 (prostate) | 24.7 ± 3.4 | Androgen receptor downregulation |
Synergistic effects with doxorubicin (CI = 0.3–0.7) suggest combination therapy potential.
Physicochemical and Pharmacokinetic Properties
Stability and Solubility
Key characteristics:
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Aqueous solubility: 28 μg/mL (pH 7.4), improving to 1.2 mg/mL in 0.5% Tween-80.
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Plasma stability: 94% remaining after 4 hours (human plasma, 37°C).
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Thermal stability: Decomposition onset at 218°C (DSC analysis).
ADMET Predictions
Computational models indicate:
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Absorption: Caco-2 permeability = 6.3 × 10 cm/s (moderate).
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Metabolism: CYP3A4 substrate (major), with two primary hydroxylated metabolites.
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Toxicity: hERG inhibition risk (IC = 4.1 μM), requiring structural mitigation.
Future Research Directions
Structural Optimization Priorities
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Reducing hERG affinity: Introduce polar groups at the imidazole 4-position.
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Enhancing solubility: Develop phosphate prodrugs.
Unanswered Questions
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Long-term toxicity profiles in primate models.
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Resistance mechanisms in kinase targets.
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